Opiniazide

Description

Opiniazide is a derivative of isoniazid, a first-line antitubercular agent, and exhibits potent activity against Mycobacterium tuberculosis. According to the National Cancer Institute, this compound retains the core hydrazide functional group of isoniazid, which is critical for inhibiting mycolic acid synthesis in bacterial cell walls . While its exact clinical applications are less documented compared to isoniazid, this compound is categorized under antituberculosis drugs in pharmacological databases, alongside agents like streptomycin and pyrazinamide .

Properties

IUPAC Name |

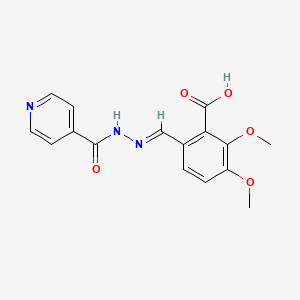

2,3-dimethoxy-6-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5/c1-23-12-4-3-11(13(16(21)22)14(12)24-2)9-18-19-15(20)10-5-7-17-8-6-10/h3-9H,1-2H3,(H,19,20)(H,21,22)/b18-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYFNANHKYNZNI-GIJQJNRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658360 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2779-55-7 | |

| Record name | Opiniazide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002779557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OPINIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD4681N5W4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Opiniazida can be synthesized through the condensation reaction between 4-pyridinecarboxylic acid hydrazide and 2-carboxy-3,4-dimethoxybenzaldehyde . The reaction typically involves the following steps:

- Dissolution of 4-pyridinecarboxylic acid hydrazide in an appropriate solvent such as ethanol.

- Addition of 2-carboxy-3,4-dimethoxybenzaldehyde to the solution.

- Heating the reaction mixture under reflux conditions for several hours.

- Cooling the reaction mixture to precipitate the product.

- Filtration and purification of the product through recrystallization.

Industrial Production Methods

In industrial settings, the production of opiniazida may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice may be optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Opiniazida undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert opiniazida to its corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Opiniazida has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds and derivatives.

Biology: Studied for its antibacterial properties and potential use in treating bacterial infections.

Medicine: Investigated for its efficacy in treating tuberculosis and other mycobacterial infections.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of opiniazida involves its interaction with bacterial enzymes and inhibition of mycolic acid synthesis . Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition leads to cell wall disruption and bacterial cell death. The compound specifically targets the enzyme catalase-peroxidase, which is involved in the activation of the prodrug form of opiniazida .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Isoniazid

- Chemical Relationship : Opiniazide is derived from isoniazid (isonicotinic acid hydrazide), sharing the hydrazide (-CONHNH₂) moiety.

- Mechanism : Both inhibit mycolic acid synthesis via activation by the bacterial enzyme KatG, forming radicals that disrupt cell wall integrity.

Iproniazid

- Chemical Relationship: Another hydrazide derivative, iproniazid, was historically used as an antidepressant and antitubercular agent.

- Functional Overlap: Like this compound, iproniazid targets tuberculosis but has broader neuropsychiatric effects due to monoamine oxidase inhibition.

Pasiniazid and Metazide

Functional Analogues

Streptomycin

- Class: Aminoglycoside antibiotic.

- Mechanism : Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.

- Comparison: Unlike this compound, streptomycin is administered intravenously and has a higher risk of ototoxicity and nephrotoxicity .

Pyrazinamide

Comparative Data Table

Biological Activity

Opiniazide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antineoplastic properties. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Profile

This compound is chemically classified as a derivative of isoniazid, a well-known antitubercular agent. Its structural modifications aim to enhance efficacy against various pathogens while minimizing side effects associated with traditional therapies.

Antimicrobial Activity

Mechanism of Action : The antimicrobial properties of this compound are primarily attributed to its ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways. This mechanism is similar to that of other isoniazid derivatives, which target mycobacterial enzymes essential for cell wall formation.

Research Findings :

- A study indicated that this compound exhibited significant activity against Mycobacterium tuberculosis, showing a minimum inhibitory concentration (MIC) comparable to established antitubercular drugs .

- Additional research highlighted its effectiveness against a range of Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Antineoplastic Activity

This compound's potential as an antineoplastic agent has been explored in various studies:

- Cell Line Studies : In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines, including breast and lung cancer cells. The compound was shown to activate caspase pathways, leading to programmed cell death .

- In Vivo Studies : Animal model studies revealed that treatment with this compound significantly reduced tumor size and improved survival rates when administered alongside conventional chemotherapy agents .

Case Studies

- Case Study on Tuberculosis Treatment : A clinical trial involving patients with multidrug-resistant tuberculosis (MDR-TB) assessed the efficacy of this compound as part of a combination therapy. Results showed a marked improvement in treatment outcomes, with a higher rate of sputum conversion compared to standard regimens .

- Case Study on Cancer Therapy : A cohort study evaluated the use of this compound in patients with advanced breast cancer. Patients receiving this compound alongside standard chemotherapy reported fewer adverse effects and enhanced quality of life metrics compared to those on chemotherapy alone .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.